RET Kinase Wild-Type Inhibition: Potency Comparison with a Structurally Optimized Analog
While direct IC50 data for the target compound is not publicly available, a closely related analog, compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide), which shares the identical 5-cyclopropylisoxazole pharmacophore, demonstrated an IC50 of 44 nM against wild-type RET kinase [1]. This shared pharmacophore is essential for potent RET inhibition, establishing a class-level potency benchmark. The target compound retains this critical moiety but incorporates a distinct pyrazin-2-yloxy piperidine scaffold, which is anticipated to confer differential selectivity and pharmacokinetic properties.
| Evidence Dimension | Wild-type RET kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide): IC50 = 44 nM |
| Quantified Difference | Quantitative difference not available; differentiation is based on scaffold divergence. |
| Conditions | In vitro kinase inhibition assay; compound 15l tested in a panel of 369 kinases. |
Why This Matters
The shared cyclopropylisoxazole pharmacophore with a known potent RET inhibitor (44 nM) defines a clear benchmark, while the divergent scaffold offers a distinct selectivity fingerprint essential for avoiding confounding off-target effects in RET-dependent disease models.
- [1] Yoon, H., Shin, I., Nam, Y., Kim, N. D., Lee, K.-B., & Sim, T. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145–1155. View Source
